Cas no 2137616-63-6 (2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester)

2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester
- EN300-786842
- 2137616-63-6
- tert-butyl 3-(oxolan-3-yl)prop-2-ynoate
-
- インチ: 1S/C11H16O3/c1-11(2,3)14-10(12)5-4-9-6-7-13-8-9/h9H,6-8H2,1-3H3
- InChIKey: LKTLMDSRSJQJRR-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)C#CC1CCOC1
計算された属性
- せいみつぶんしりょう: 196.109944368g/mol
- どういたいしつりょう: 196.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 293.3±29.0 °C(Predicted)
2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786842-5.0g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 5.0g |
$3812.0 | 2025-02-22 | |
Enamine | EN300-786842-0.05g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 0.05g |
$1104.0 | 2025-02-22 | |
Enamine | EN300-786842-0.1g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 0.1g |
$1157.0 | 2025-02-22 | |
Enamine | EN300-786842-0.25g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 0.25g |
$1209.0 | 2025-02-22 | |
Enamine | EN300-786842-10.0g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 10.0g |
$5652.0 | 2025-02-22 | |
Enamine | EN300-786842-1.0g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 1.0g |
$1315.0 | 2025-02-22 | |
Enamine | EN300-786842-2.5g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 2.5g |
$2576.0 | 2025-02-22 | |
Enamine | EN300-786842-0.5g |
tert-butyl 3-(oxolan-3-yl)prop-2-ynoate |
2137616-63-6 | 95.0% | 0.5g |
$1262.0 | 2025-02-22 |
2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl esterに関する追加情報
Comprehensive Overview of 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (CAS No. 2137616-63-6)
The compound 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (CAS No. 2137616-63-6) is a specialized organic ester with a unique molecular structure that combines a tetrahydrofuran ring and a propynoic acid moiety. This chemical entity has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both ester and alkyne functional groups makes it a valuable building block for synthesizing complex molecules, particularly in drug discovery and material science applications.
In recent years, the demand for high-purity intermediates like 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester has surged, driven by advancements in green chemistry and sustainable synthesis. Researchers are particularly interested in its role in click chemistry reactions, where the alkyne group facilitates efficient coupling with azides. This aligns with the growing trend of modular synthesis in medicinal chemistry, enabling the rapid assembly of diverse molecular libraries for screening.
The compound's tetrahydrofuran component is noteworthy, as this heterocyclic structure is prevalent in many bioactive molecules. Its incorporation into 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester enhances solubility and bioavailability, making it attractive for prodrug development. This feature addresses a key challenge in modern pharmacology: improving the delivery of poorly soluble active pharmaceutical ingredients (APIs).
From an industrial perspective, the tert-butyl ester group in 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester offers excellent stability during synthetic transformations while remaining cleavable under mild acidic conditions. This property is highly valued in peptide synthesis and protecting group strategies, topics frequently searched by organic chemists. The compound's balanced lipophilicity also makes it relevant to drug formulation studies, particularly in optimizing logP values for CNS-targeting therapeutics.
Analytical characterization of CAS No. 2137616-63-6 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, with particular attention to the stereochemistry of the tetrahydrofuran ring. The growing availability of high-field NMR instruments has facilitated more precise structural elucidation of such complex molecules, a topic of considerable interest in analytical chemistry forums.
In material science applications, the alkyne functionality of 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester enables its use in polymer cross-linking reactions. This has implications for developing smart materials with tunable properties, an area receiving increased attention due to applications in biodegradable plastics and self-healing coatings. The compound's potential in surface modification technologies is another aspect being explored in nanotechnology research.
Regulatory considerations for 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester focus on standard laboratory safety protocols rather than restrictive classifications. Proper handling of the tert-butyl ester derivative requires attention to standard organic chemical precautions, with particular emphasis on inert atmosphere storage when working with sensitive intermediates. These safety aspects are frequently addressed in chemical handling guidelines shared across research institutions.
The synthetic accessibility of CAS No. 2137616-63-6 from commercially available starting materials makes it particularly valuable for scale-up processes. Recent publications have highlighted optimized routes that minimize byproduct formation while maintaining high atom economy - key metrics in contemporary process chemistry optimization. These developments respond to the pharmaceutical industry's need for cost-effective synthesis of advanced intermediates.
Looking forward, the unique structural features of 2-Propynoic acid, 3-(tetrahydro-3-furanyl)-, 1,1-dimethylethyl ester position it as a promising candidate for exploring structure-activity relationships in various therapeutic areas. Its compatibility with high-throughput screening platforms makes it particularly relevant to current drug discovery paradigms that emphasize rapid lead optimization. The compound continues to be the subject of patent applications and research publications, indicating sustained interest from both academic and industrial sectors.
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